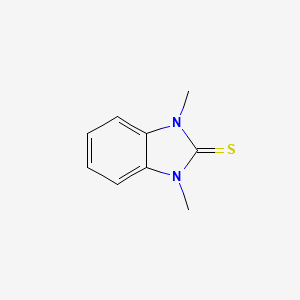

1,3-Dimethylbenzimidazoline-2-thione

Vue d'ensemble

Description

1,3-Dimethylbenzimidazoline-2-thione is a chemical compound with the molecular formula C9H10N2S . It is also known by other names such as 1,3-dimethylbenzimidazole-2-thione and 1,3-DImethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione .

Synthesis Analysis

The synthesis of 1,3-Dimethylbenzimidazoline-2-thione and its derivatives has been studied extensively. Alkylation reactions have been used to synthesize alkylated, benzylated, and bromoalkylated benzimidazole-thione . The synthesized products were characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy .Molecular Structure Analysis

The molecular structure of 1,3-Dimethylbenzimidazoline-2-thione has been confirmed by X-ray single crystallography . It contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis

The metabolism of 1,3-Dimethylbenzimidazoline-2-thione has been studied to elucidate the mechanisms of hepatic oxidation for this class of thionosulfur-containing xenobiotics . NADPH-dependent metabolism of this compound to the corresponding benzimidazoles was observed in dexamethasone-pretreated rat hepatic microsomes .Physical And Chemical Properties Analysis

1,3-Dimethylbenzimidazoline-2-thione has a molecular weight of 178.26 g/mol . It has a topological polar surface area of 38.6 Ų .Applications De Recherche Scientifique

Chemistry

Synthesis of Heterocyclic Compounds: 1,3-Dimethylbenzimidazoline-2-thione serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive thione group. It participates in alkylation reactions to form benzimidazole-thione derivatives, which are key intermediates in creating pharmacologically active molecules .

Biology

Enzyme Inhibition: The benzimidazole moiety is structurally similar to nucleotides, making derivatives of 1,3-dimethylbenzimidazole-2-thione potential enzyme inhibitors. They can mimic the transition states of enzymatic reactions or bind to active sites, thereby modulating biological pathways .

Medicine

Pharmacological Applications: Benzimidazole derivatives exhibit a wide range of therapeutic properties. They are explored for their potential as antidiabetic, anticancer, antimicrobial, and antiparasitic agents. The structural versatility of 1,3-dimethylbenzimidazole-2-thione allows for the development of various drugs with enhanced stability and bioavailability .

Materials Science

Development of Hybrid Materials: The compound’s ability to form donor-acceptor interactions makes it suitable for creating hybrid organic-inorganic materials. These materials have applications in electronics, photonics, and as sensors due to their unique electrical and optical properties .

Environmental Science

Pollutant Capture and Sensing: Derivatives of 1,3-dimethylbenzimidazole-2-thione could be utilized in environmental sensing and remediation technologies. Their ability to form complexes with various metals and non-metals can be harnessed for the capture of pollutants or as components in sensing devices .

Pharmaceuticals

Drug Design and Discovery: The benzimidazole core is a common feature in many pharmaceuticals. The compound’s structural framework is used in drug design, leveraging its interaction with biological targets to develop new medications with specific actions .

Mécanisme D'action

Propriétés

IUPAC Name |

1,3-dimethylbenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-10-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYLYUAMXUGIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187778 | |

| Record name | 1,3-Dimethylbenzimidazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834895 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3-Dimethylbenzimidazoline-2-thione | |

CAS RN |

3418-46-0 | |

| Record name | 1,3-Dimethylbenzimidazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003418460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylbenzimidazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-Dimethylbenzimidazoline-2-thione differ in its mechanism of thyroid peroxidase (TPX) inhibition compared to other benzimidazoline-2-thiones?

A1: Unlike benzimidazoline-2-thione and 1-methylbenzimidazoline-2-thione, which act as suicide inhibitors of TPX, 1,3-Dimethylbenzimidazoline-2-thione inhibits TPX-catalyzed iodination reactions via an alternate substrate mechanism. [] This difference arises from the N,N'-disubstituted structure of 1,3-Dimethylbenzimidazoline-2-thione, which prevents the formation of a benzimidazole-2-sulfenic acid, a crucial intermediate for the suicide inactivation mechanism observed with other benzimidazoline-2-thiones. Instead, 1,3-Dimethylbenzimidazoline-2-thione forms a benzimidazole-2-sulfonyl ylide upon oxidation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2h,4h)-dione](/img/structure/B1214785.png)